Cas no 133841-08-4 (7-Methoxy-1H-indazole-3-carboxylic acid)
7-Methoxy-1H-indazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Methoxy-1H-indazole-3-carboxylic acid
- 1H-Indazole-3-carboxylicacid, 7-methoxy-
- 4-(MALEIMIDO)BENZOPHENONE
- 7-METHOXY-3-INDAZOLECARBOXYLIC ACID
- 7-Methoxyindazole-3-carboxylic acid
- 1H-Indazole-3-carboxylicacid,7-methoxy
- AC-14065
- CS-0211770
- AKOS006293710
- BB 0261231
- 7-METHOXY-1H-INDAZOLE-3-CARBOXYLICACID
- EN300-136170
- 133841-08-4
- SY153572
- MFCD05663994
- FT-0728533
- DTXSID90654278
- A806689
- SCHEMBL2858690
- AB22151
- 7-Methoxy-3-indazolecarboxylicacid
- AS-43000
- DB-062997
- 7-Methoxy-1H-indazole-3-carboxylic Acid; 1H-Indazole-3-carboxylic acid, 7-methoxy-; 7-Methoxy-1H-indazole-3-carboxylic acid; 7-Methoxyindazole-3-carboxylic acid
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- MDL: MFCD05663994
- Inchi: 1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
- InChI Key: DSUBKQPNJIQYOT-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2C(C(=O)O)=NNC=21
Computed Properties
- Exact Mass: 192.05300
- Monoisotopic Mass: 192.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.2A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.459
- Boiling Point: 467.6°Cat760mmHg
- Flash Point: 236.6°C
- Refractive Index: 1.688
- PSA: 75.21000
- LogP: 1.26970
7-Methoxy-1H-indazole-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methoxy-1H-indazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002310-1g |
7-Methoxy-1H-indazole-3-carboxylic acid |
133841-08-4 | 97% | 1g |
338.14 USD | 2021-06-01 | |
| Alichem | A269002310-5g |
7-Methoxy-1H-indazole-3-carboxylic acid |
133841-08-4 | 97% | 5g |
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| Chemenu | CM240780-1g |
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133841-08-4 | 97% | 1g |
$298 | 2021-08-04 | |
| Chemenu | CM240780-5g |
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133841-08-4 | 97% | 5g |
$895 | 2021-08-04 | |
| TRC | M262805-100mg |
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133841-08-4 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | M262805-1g |
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| Apollo Scientific | OR913077-250mg |
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133841-08-4 | 95% | 250mg |
£140.00 | 2025-02-21 | |
| Apollo Scientific | OR913077-1g |
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133841-08-4 | 95% | 1g |
£340.00 | 2025-02-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0128-1g |
7-Methoxy-1H-indazole-3-carboxylic acid |
133841-08-4 | 96% | 1g |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0128-5g |
7-Methoxy-1H-indazole-3-carboxylic acid |
133841-08-4 | 96% | 5g |
5071.29CNY | 2021-05-07 |
7-Methoxy-1H-indazole-3-carboxylic acid Suppliers
7-Methoxy-1H-indazole-3-carboxylic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 7-Methoxy-1H-indazole-3-carboxylic acid
Introduction to 7-Methoxy-1H-indazole-3-carboxylic acid (CAS No. 133841-08-4)
7-Methoxy-1H-indazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 133841-08-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, with a methoxy group at the 7-position and a carboxylic acid functional group at the 3-position. The structural features of 7-Methoxy-1H-indazole-3-carboxylic acid make it a versatile scaffold for the development of bioactive molecules, particularly in the quest for novel therapeutic agents.
The indazole core is a privileged structure in drug discovery, exhibiting a wide range of biological activities due to its ability to interact with various biological targets. The methoxy group at the 7-position and the carboxylic acid moiety at the 3-position introduce additional functionalization possibilities, enabling modifications that can fine-tune the pharmacological properties of derivatives. This compound has been explored in several research studies, highlighting its potential as a precursor or intermediate in synthetic chemistry.
In recent years, there has been growing interest in indazole derivatives for their applications in treating various diseases, including cancer, inflammation, and infectious disorders. The carboxylic acid functionality of 7-Methoxy-1H-indazole-3-carboxylic acid allows for salt formation, which can enhance solubility and bioavailability, critical factors for drug development. Additionally, the methoxy group can serve as a site for further chemical modifications, such as coupling with other pharmacophores or introducing electronic diversity.
One of the most compelling aspects of 7-Methoxy-1H-indazole-3-carboxylic acid is its role in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in disease pathways. For instance, derivatives of this scaffold have been investigated for their potential to modulate kinases and other enzymes implicated in cancer progression. The structural flexibility of indazole derivatives allows chemists to design molecules that can selectively interact with biological targets, minimizing off-target effects.
The pharmaceutical industry has shown particular interest in indazole-based compounds due to their favorable pharmacokinetic properties and low toxicity profiles. Preclinical studies have demonstrated that certain derivatives of 7-Methoxy-1H-indazole-3-carboxylic acid exhibit promising activity against various disease models. These findings have spurred further research into optimizing synthetic routes and exploring new derivatives with enhanced therapeutic efficacy.
Synthetic methodologies for preparing 7-Methoxy-1H-indazole-3-carboxylic acid have been refined over time, enabling access to high-purity samples suitable for research applications. Common synthetic strategies include cyclization reactions, nucleophilic substitutions, and functional group transformations. These methods have been documented in several scientific publications, providing a robust framework for researchers to explore modifications of this scaffold.
The versatility of 7-Methoxy-1H-indazole-3-carboxylic acid extends beyond pharmaceutical applications; it has also found utility in materials science and agrochemical research. The indazole core's ability to participate in coordination chemistry has led to studies on metal complexes that could have applications in catalysis or as sensors. Additionally, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides.
In conclusion, 7-Methoxy-1H-indazole-3-carboxylic acid (CAS No. 133841-08-4) is a multifaceted compound with significant potential in drug discovery and industrial applications. Its unique structural features and functional groups make it an attractive scaffold for developing novel bioactive molecules. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in modern chemistry and pharmacology.
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